molecular formula C21H22ClN3O2 B11327444 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11327444
M. Wt: 383.9 g/mol
InChI Key: FZLZOXFEJIWYQC-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a pyrazole ring, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps. One common method includes the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with 1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine in the presence of acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H22ClN3O2/c1-14-4-6-17(7-5-14)12-25-19(8-9-23-25)24-20(26)13-27-18-10-15(2)21(22)16(3)11-18/h4-11H,12-13H2,1-3H3,(H,24,26)

InChI Key

FZLZOXFEJIWYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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